p-tert-Butylphenetole
Description
Chemical Identity and Structural Classification as a Phenolic Ether
p-tert-Butylphenetole is definitively classified as a phenolic ether. Its molecular structure consists of a benzene (B151609) ring substituted with two groups at opposite (para) positions: a bulky tert-butyl group and an ethoxy group (-OCH2CH3). The ether linkage, where an oxygen atom connects the phenyl ring to an ethyl group, is the defining feature that places it in the ether class of organic compounds. Specifically, because the oxygen is directly attached to a benzene ring, it is termed a phenolic ether or an aryl ether.
The presence of the tert-butyl group significantly influences the molecule's steric and electronic properties. Its chemical identity is precisely defined by its molecular formula and various registry numbers that ensure its unique identification in chemical databases. nih.govmolport.com
Below is a table summarizing the key chemical identity data for this compound:
| Identifier | Value |
| IUPAC Name | 1-tert-butyl-4-ethoxybenzene nih.gov |
| Synonyms | This compound, 4-(tert-butyl)-1-ethoxybenzene molport.com |
| Molecular Formula | C12H18O nih.govmolport.com |
| Molecular Weight | 178.27 g/mol nih.gov |
| CAS Number | 17269-94-2 nih.gov |
Overview of its Significance in Organic and Applied Chemistry Research
While this compound is a well-defined chemical compound, its specific significance and applications in organic and applied chemistry research are not extensively documented in publicly available literature. Its primary role in the context of chemical research appears to be as a derivative of its precursor, p-tert-butylphenol.
p-tert-Butylphenol is a high-production-volume chemical with a vast range of applications, serving as a key building block in the manufacturing of polymers like polycarbonates and phenolic resins, as well as in the production of antioxidants and fragrance ingredients. The conversion of the hydroxyl group of p-tert-butylphenol into an ethoxy group to form this compound alters its chemical properties, such as its polarity, reactivity, and solubility.
Research into the synthesis of similar alkylphenolic ethers, such as 1-butoxy-4-tert-butylbenzene, demonstrates academic interest in the etherification of hindered phenols. bcrec.id Such studies often focus on reaction kinetics and the development of efficient synthesis methodologies, which can be broadly applicable to the preparation of compounds like this compound. However, dedicated research detailing the use of this compound as a crucial intermediate or as a final product with specific applications is limited. Its significance is therefore inferred more from its chemical nature as a derivative of an industrially important phenol (B47542) rather than from a body of research focused on its own unique applications.
Structure
2D Structure
3D Structure
Properties
CAS No. |
17269-94-2 |
|---|---|
Molecular Formula |
C12H18O |
Molecular Weight |
178.27 g/mol |
IUPAC Name |
1-tert-butyl-4-ethoxybenzene |
InChI |
InChI=1S/C12H18O/c1-5-13-11-8-6-10(7-9-11)12(2,3)4/h6-9H,5H2,1-4H3 |
InChI Key |
RMSGBIDKBWPHMJ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C(C)(C)C |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(C)(C)C |
Other CAS No. |
17269-94-2 |
Pictograms |
Environmental Hazard |
Origin of Product |
United States |
Synthesis and Advanced Synthetic Methodologies for P Tert Butylphenetole and Its Analogs
Theoretical Considerations in the Alkylation of Phenolic Derivatives
The alkylation of phenols is a cornerstone of synthetic organic chemistry, but it presents a challenge of regioselectivity. Phenoxide ions are ambident nucleophiles, meaning they possess two nucleophilic sites: the oxygen atom and the carbon atoms of the aromatic ring, particularly at the ortho and para positions. The competition between O-alkylation (ether formation) and C-alkylation (formation of alkylphenols) is governed by several theoretical factors.
According to Hard and Soft Acid and Base (HSAB) theory, the outcome of the reaction depends on the nature of the alkylating agent. Hard electrophiles tend to react at the hard nucleophilic center (the oxygen atom), while softer electrophiles may react at the softer carbon centers of the ring. However, reaction conditions, including the solvent, temperature, and the nature of the cation associated with the phenoxide, play a more decisive role. cambridge.org
In general, reactions favoring kinetic control, such as those conducted at lower temperatures and in aprotic solvents, tend to promote O-alkylation. collegedunia.com The phenoxide oxygen is the site of highest electron density, making it the initial point of attack for an incoming electrophile in a bimolecular nucleophilic substitution (SN2) reaction. Conversely, thermodynamic control, often achieved at higher temperatures, can lead to the rearrangement of the initially formed O-alkylated product to the more stable C-alkylated isomers. academie-sciences.fr
The steric hindrance provided by substituents on the phenol (B47542) ring also significantly influences the reaction pathway. For sterically hindered phenols, such as those with bulky groups at the ortho positions (e.g., 2,6-di-tert-butylphenol), access to the hydroxyl group is restricted, which can disfavor O-alkylation. cambridge.orgwikipedia.org However, in the case of p-tert-butylphenol, the para-substituent does not sterically encumber the phenolic oxygen, allowing O-alkylation to proceed effectively. The choice of catalyst is also critical; basic conditions favor the formation of the phenoxide ion, promoting O-alkylation, whereas acidic catalysts typically promote C-alkylation. nist.gov
Mechanistic Pathways for the Formation of Alkoxybenzenes
The most prevalent and versatile method for the synthesis of alkoxybenzenes like p-tert-butylphenetole is the Williamson ether synthesis. collegedunia.commasterorganicchemistry.com This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. masterorganicchemistry.comgoogle.com The mechanism involves two primary steps:
Deprotonation: A strong base, such as sodium hydroxide (B78521) (NaOH) or sodium hydride (NaH), is used to deprotonate the phenol, forming a highly nucleophilic phenoxide ion. google.com
Nucleophilic Attack: The resulting phenoxide ion attacks a primary alkyl halide (e.g., ethyl bromide or ethyl iodide) in a single, concerted step. The nucleophile attacks the carbon atom bearing the leaving group from the backside, leading to an inversion of stereochemistry at that carbon (though this is not relevant for a simple ethyl group). masterorganicchemistry.comgoogle.com
A significant limitation of the Williamson synthesis is its sensitivity to the structure of the alkyl halide. The reaction is most efficient with methyl or primary alkyl halides. If a secondary or, particularly, a tertiary alkyl halide is used, an elimination reaction (E2) becomes a major competing pathway, leading to the formation of an alkene instead of the desired ether. thieme-connect.deepo.org Therefore, to synthesize this compound, the correct strategy is to react sodium p-tert-butylphenoxide with an ethyl halide, not sodium ethoxide with a p-tert-butyl halide.
Phase-Transfer Catalysis (PTC) offers a powerful modification to this process. In a typical PTC setup for ether synthesis, the reaction occurs in a biphasic system (e.g., aqueous NaOH and an organic solvent containing the phenol). academie-sciences.fr A phase-transfer catalyst, commonly a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide (TBAB), facilitates the reaction. cambridge.orgutahtech.edu The catalyst transports the phenoxide anion from the aqueous phase into the organic phase, where it can react with the alkyl halide. academie-sciences.frutahtech.edu This method often leads to faster reactions, milder conditions, and higher yields by overcoming the mutual insolubility of the reactants. cambridge.orgresearchgate.net
Exploration of Efficient and Selective Synthetic Routes to this compound
The synthesis of this compound is most reliably achieved via the Williamson ether synthesis, starting from its precursor, p-tert-butylphenol. The precursor itself is manufactured industrially by the acid-catalyzed alkylation of phenol with isobutene. wikipedia.orggoogle.com
For the subsequent etherification, several protocols can be employed. The classic approach involves generating the sodium p-tert-butylphenoxide by reacting p-tert-butylphenol with a strong base like sodium hydroxide, followed by the addition of an ethylating agent such as ethyl bromide or diethyl sulfate. doubtnut.com The reaction is typically conducted in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724). collegedunia.com
Phase-transfer catalysis (PTC) provides a more efficient and environmentally benign alternative. The use of a PTC catalyst allows the reaction to be performed under milder conditions, often using an aqueous solution of a base and an organic solvent, which simplifies the workup procedure and can improve yields. cambridge.orgresearchgate.net For example, the O-alkylation of 4-tert-butylphenol (B1678320) using a phase-transfer catalyst in a microwave-activated reactor has been shown to dramatically increase the yield from 5% to over 70% compared to the uncatalyzed reaction. cambridge.org
Below is a table summarizing typical reaction parameters for the synthesis of this compound via Williamson ether synthesis.
| Parameter | Condition | Rationale/Reference |
|---|---|---|
| Starting Material | p-tert-Butylphenol | The phenolic precursor. doubtnut.com |
| Ethylating Agent | Ethyl bromide, Ethyl iodide | Primary alkyl halide is required for the SN2 mechanism. Iodides are more reactive but bromides are often used. collegedunia.commasterorganicchemistry.com |
| Base | NaOH, KOH, NaH | To deprotonate the phenol and form the reactive phenoxide. google.com |
| Catalyst (optional) | Tetrabutylammonium bromide (TBAB) | Used in Phase-Transfer Catalysis (PTC) to enhance reaction rate and yield. cambridge.orgutahtech.edu |
| Solvent | Acetonitrile, DMF, Ethanol (B145695) | Polar aprotic solvents are generally preferred for SN2 reactions. The parent alcohol can also be used as a solvent. collegedunia.commasterorganicchemistry.com |
| Temperature | 50-100 °C | Moderate heating is typically required to drive the reaction to completion in a reasonable time. collegedunia.com |
| Reaction Time | 1-8 hours | Dependent on temperature, solvent, and reactivity of the halide. collegedunia.com |
Derivatization Strategies for this compound and its Structural Analogs
Further chemical modification of this compound or its precursor, p-tert-butylphenol, can lead to a variety of structural analogs with potentially new properties. These derivatization strategies can target the aromatic ring, the tert-butyl group, or the ether linkage.
Aromatic Ring Functionalization: The electron-donating nature of the ethoxy group directs electrophilic aromatic substitution to the ortho position (adjacent to the ether). A common derivatization is nitration. For instance, reacting p-tert-butylphenol with concentrated nitric acid in a solvent like ethyl acetate (B1210297) or acetic anhydride (B1165640) yields o-nitro-p-tert-butylphenol. google.com This nitro derivative can be a precursor for other functional groups.
Modification of the Ether Linkage: The ether bond in this compound is generally stable but can be cleaved under harsh conditions using strong acids like HBr or HI. libretexts.org This reaction proceeds via an SN2 mechanism where the halide ion attacks the less sterically hindered ethyl group, yielding p-tert-butylphenol and an ethyl halide. libretexts.org Cleavage of the tert-butyl group from the ring is also possible. This can be achieved via a retro-Friedel–Crafts reaction at high temperatures (250-350 °C) over an acid catalyst, which regenerates phenol and releases isobutylene. google.com
A summary of potential derivatization reactions is presented below.
| Reaction Type | Reagents | Product Type | Target Moiety | Reference |
|---|---|---|---|---|
| Nitration | Conc. HNO₃, Acetic Anhydride | Nitro-substituted phenetole (B1680304) | Aromatic Ring | google.com |
| Formaldehyde Condensation | Formaldehyde, Base | Calixarenes | Aromatic Ring (from phenol) | orgsyn.org |
| Ether Cleavage | HBr, HI | p-tert-Butylphenol | Ether Linkage | libretexts.org |
| De-tert-butylation | Acid catalyst, High Temp. | Phenetole (from this compound) or Phenol (from p-tert-butylphenol) | tert-Butyl Group | google.com |
Synthesis of Sulfur-containing Aromatic Ethers via this compound
The synthesis of thioethers (sulfides), which are sulfur analogs of ethers, from this compound is not a direct conversion. The robust C-O ether bond is not easily replaced by a C-S bond. A more synthetically viable route to the corresponding thioether (p-tert-butylthioanisole or its ethyl analog) involves starting from the phenolic precursor, p-tert-butylphenol, and converting the hydroxyl group into a thiol group.
A classic and powerful method for this transformation is the Newman-Kwart rearrangement . wikipedia.orgorganic-chemistry.org This multi-step sequence involves:
Formation of an O-Aryl Thiocarbamate: The starting phenol (p-tert-butylphenol) is deprotonated with a base and then reacted with a thiocarbamoyl chloride, such as N,N-dimethylthiocarbamoyl chloride, to form an O-aryl thiocarbamate. wikipedia.org
Thermal Rearrangement: The O-aryl thiocarbamate is heated to high temperatures (typically 200-300 °C). wikipedia.org This induces an intramolecular rearrangement where the aryl group migrates from the oxygen to the sulfur atom, yielding a thermodynamically more stable S-aryl thiocarbamate. The driving force for this reaction is the formation of the stronger carbon-oxygen double bond at the expense of the weaker carbon-sulfur double bond. organic-chemistry.org Recent advances have shown this rearrangement can be catalyzed by palladium or photoredox catalysts under much milder conditions. wikipedia.orgnih.gov
Hydrolysis: The resulting S-aryl thiocarbamate is hydrolyzed, typically under basic conditions (e.g., with aqueous NaOH), to yield the desired thiophenol (p-tert-butylthiophenol). wikipedia.org
Once the p-tert-butylthiophenol is obtained, it can be easily converted to the corresponding thioether via a Williamson-type synthesis. Deprotonation with a base to form the highly nucleophilic thiophenolate, followed by reaction with an alkyl halide (like ethyl bromide), will yield the target sulfur-containing aromatic ether.
Alternatively, reagents like Lawesson's reagent are known for their ability to convert carbonyl groups into thiocarbonyls and can sometimes be used in one-pot procedures to synthesize thioethers from alcohols and aryl halides, offering another potential, albeit less direct, route. nih.gov
Chemical Reactivity and Mechanistic Investigations of P Tert Butylphenetole
Electrophilic Aromatic Substitution Patterns and Regioselectivity on the p-tert-Butylphenetole Moiety
The reactivity of the this compound molecule in electrophilic aromatic substitution is governed by the directing effects of its two substituents: the tert-butyl group and the ethoxy group. The tert-butyl group is known to be an ortho-para director. stackexchange.com This directing influence is attributed to a combination of inductive effects and hyperconjugation. stackexchange.com The tert-butyl group, being an alkyl group, is electron-donating through induction, which enriches the electron density of the aromatic ring, thereby activating it towards electrophilic attack. mdpi.com This electron donation stabilizes the carbocation intermediate formed during the substitution process. uci.edu
However, the bulky nature of the tert-butyl group introduces significant steric hindrance, which can impede attack at the ortho positions. stackexchange.comlibretexts.org This steric effect often leads to a preference for substitution at the para position. stackexchange.com For instance, in the nitration of tert-butylbenzene, the product distribution shows a significant preference for the para isomer over the ortho and meta isomers. libretexts.org
The ethoxy group (-OCH2CH3) is also a potent activating group and an ortho-para director. The oxygen atom's lone pairs can be delocalized into the aromatic ring through resonance, significantly increasing the electron density at the ortho and para positions. This strong activating effect generally makes the ring much more reactive towards electrophiles than an unsubstituted benzene (B151609) ring.
In this compound, the para position is already occupied by the tert-butyl group. Therefore, electrophilic substitution is directed to the positions ortho to the ethoxy group. The steric bulk of the adjacent tert-butyl group would be expected to influence the regioselectivity of these reactions, potentially favoring substitution at the ortho position further away from the bulky group if both were available.
Table 1: Regioselectivity in Electrophilic Aromatic Substitution of Substituted Benzenes
| Reactant | Product Distribution (ortho:meta:para) | Reference |
| tert-butylbenzene (Nitration) | 12 : 8.5 : 79.5 | stackexchange.com |
| Toluene (Nitration) | 58.5% ortho, 4.5% meta, 37% para | libretexts.org |
Nucleophilic Reactions at the Alkoxy Group
The ethoxy group of this compound can participate in nucleophilic reactions. A primary example of such a reaction is the Williamson ether synthesis, where an alkoxide ion reacts with an alkyl halide via an SN2 mechanism to form an ether. masterorganicchemistry.com In the context of this compound, the reverse reaction, cleavage of the ether, can be induced by strong acids.
The ether linkage can be cleaved under harsh conditions, for example, by heating with strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr). In this reaction, the oxygen atom of the ethoxy group is protonated by the acid, making the ethyl group susceptible to nucleophilic attack by the halide ion (I- or Br-). This results in the formation of p-tert-butylphenol and an ethyl halide. This reaction is a standard method for cleaving ethers.
Oxidative Transformations of the tert-Butyl and Ethoxy Substituents
The tert-butyl and ethoxy groups on the this compound ring can undergo oxidative transformations, although the aromatic ring itself is more susceptible to oxidation under many conditions. The tert-butyl group is generally stable towards oxidation due to the absence of benzylic protons. However, under strong oxidizing conditions, degradation of the alkyl chain can occur.
The ethoxy group can be more susceptible to oxidation. For instance, oxidation could potentially occur at the benzylic position of the ethyl group, leading to the formation of a ketone or further cleavage of the C-O bond.
Studies on the oxidation of related compounds, such as 4-tert-butylphenol (B1678320), have shown that the primary reaction often involves the aromatic ring. For example, the oxidation of 4-tert-butylphenol with ferrate(VI) leads to hydroxylation products and cleavage of the benzene ring. nih.gov This suggests that under similar oxidative conditions, the aromatic core of this compound would be the primary site of reaction.
Role of this compound as a Key Intermediate in Complex Organic Syntheses
This compound serves as a valuable intermediate in various organic syntheses due to the specific reactivity conferred by its functional groups. The presence of the activating ethoxy group and the bulky, protecting tert-butyl group allows for selective transformations at other positions of the molecule.
Application in the Synthesis of Pharmaceutical Precursors
The structural motif of a substituted phenol (B47542) ether is common in many pharmaceutical compounds. The tert-butyl group, in particular, is often used in drug synthesis to enhance lipophilicity and to provide steric bulk that can influence a molecule's binding to biological targets. mdpi.com While direct examples of this compound in pharmaceutical synthesis are not extensively documented in the provided search results, its precursor, p-tert-butylphenol, is a known building block in the synthesis of more complex molecules. mdpi.comnih.gov The ethoxy group in this compound can act as a protecting group for the phenolic hydroxyl, which can be deprotected at a later stage of a synthetic sequence. This strategy is crucial in multi-step syntheses of complex pharmaceutical agents. rsc.org
Contribution to the Synthesis of Novel Fragrance and Flavoring Compounds
Phenolic compounds and their ether derivatives are widely used in the fragrance and flavor industry. camachem.comcore.ac.uk The specific odor profile of a molecule is highly dependent on its structure. The substitution pattern on the aromatic ring, as well as the nature of the alkyl and alkoxy groups, plays a significant role in determining the scent.
While this compound itself is not highlighted as a major fragrance compound, its structural relative, p-tert-butylphenol, is a precursor to compounds used in this industry. For instance, ortho-allyl para-tert-butyl phenol and ortho-propyl para-tert-butyl phenol have been identified as fragrance compounds. google.com The synthesis of such molecules often involves the alkylation or acylation of the parent phenol, demonstrating the utility of the p-tert-butylphenyl scaffold in creating new fragrance and flavor agents. nih.gov The ethoxy group in this compound could be envisioned as a starting point for modifications to fine-tune the organoleptic properties of a target molecule.
Spectroscopic Characterization Techniques for P Tert Butylphenetole in Academic Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. Through the analysis of ¹H and ¹³C nuclei, as well as their interactions, a detailed molecular map of p-tert-butylphenetole can be constructed.
Proton Nuclear Magnetic Resonance (¹H NMR)
¹H NMR spectroscopy provides information about the number of different types of protons in a molecule and their neighboring environments. In the ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic protons, the ethoxy group protons, and the tert-butyl group protons are observed.
The protons of the tert-butyl group typically appear as a sharp singlet, indicating the absence of adjacent protons. The ethoxy group gives rise to a triplet and a quartet, characteristic of an ethyl group, due to spin-spin coupling between the methylene (B1212753) (-CH2-) and methyl (-CH3) protons. The aromatic protons, located on the benzene (B151609) ring, appear as a set of doublets, consistent with a para-substituted pattern.
Table 1: Representative ¹H NMR Chemical Shift Data for this compound
| Protons | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| tert-Butyl (-C(CH₃)₃) | ~1.3 | Singlet |
| Ethyl (-OCH₂CH₃) | ~1.4 | Triplet |
| Ethyl (-OCH₂CH₃) | ~4.0 | Quartet |
| Aromatic (Ar-H) | ~6.8 | Doublet |
Note: Chemical shifts are approximate and can vary depending on the solvent and instrument frequency.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal in the spectrum.
The spectrum will show signals for the two carbons of the ethoxy group, the quaternary carbon and the methyl carbons of the tert-butyl group, and the four distinct carbons of the para-substituted benzene ring. The chemical shifts of the aromatic carbons are influenced by the electron-donating ethoxy group and the electron-donating tert-butyl group.
Table 2: Representative ¹³C NMR Chemical Shift Data for this compound
| Carbon | Chemical Shift (δ, ppm) |
|---|---|
| tert-Butyl (-C (CH₃)₃) | ~34 |
| tert-Butyl (-C(C H₃)₃) | ~31 |
| Ethyl (-OC H₂CH₃) | ~63 |
| Ethyl (-OCH₂C H₃) | ~15 |
| Aromatic (C-O) | ~157 |
| Aromatic (C-C(CH₃)₃) | ~143 |
| Aromatic (CH) | ~126 |
Note: Chemical shifts are approximate and can vary depending on the solvent and instrument frequency.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
Two-dimensional (2D) NMR techniques provide further insight into the molecular structure by revealing correlations between different nuclei.
COSY (Correlation Spectroscopy) : This experiment shows correlations between protons that are coupled to each other (typically through two or three bonds). sdsu.edu In this compound, a COSY spectrum would confirm the coupling between the methylene and methyl protons of the ethoxy group and the coupling between adjacent aromatic protons. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence) : This experiment identifies direct one-bond correlations between protons and the carbon atoms they are attached to. columbia.eduemerypharma.com For instance, the HSQC spectrum of this compound would show a cross-peak connecting the signal of the tert-butyl protons to the signal of the tert-butyl methyl carbons. emerypharma.com
HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals longer-range couplings between protons and carbons (typically over two to three bonds). columbia.eduemerypharma.com This is particularly useful for identifying quaternary carbons (carbons with no attached protons). emerypharma.com In this compound, HMBC can show correlations from the tert-butyl protons to the quaternary aromatic carbon to which the tert-butyl group is attached, as well as to the adjacent aromatic carbons. columbia.edu
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight of a compound and its fragmentation pattern, which can aid in structural elucidation. The molecular weight of this compound is 178.27 g/mol . nih.gov
Under electron ionization (EI), the this compound molecule will ionize and fragment in a characteristic manner. The molecular ion peak [M]⁺ would be observed at an m/z corresponding to the molecular weight of the compound. A prominent fragmentation pathway for tert-butyl substituted aromatic compounds is the loss of a methyl radical (•CH₃) to form a stable tertiary carbocation. researchgate.net
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry provides a very precise measurement of the mass of a molecule, often to four or more decimal places. nih.gov This high accuracy allows for the determination of the elemental composition of the molecule, confirming the molecular formula of this compound as C₁₂H₁₈O. nih.gov The exact mass of this compound is 178.135765193 Da. nih.gov
Table 3: Predicted Mass Spectrometry Data for this compound Adducts
| Adduct | m/z |
|---|---|
| [M+H]⁺ | 179.14305 |
| [M+Na]⁺ | 201.12499 |
| [M-H]⁻ | 177.12849 |
| [M+NH₄]⁺ | 196.16959 |
| [M+K]⁺ | 217.09893 |
Data Source: PubChemLite uni.lu
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrational frequencies of specific bonds. wikipedia.orgutdallas.edu
The IR spectrum of this compound will exhibit characteristic absorption bands for the C-H bonds of the alkyl groups, the C-O ether linkage, and the aromatic ring.
Table 4: Characteristic IR Absorption Bands for this compound
| Functional Group | Bond | Absorption Range (cm⁻¹) | Appearance |
|---|---|---|---|
| Alkyl | C-H stretch | 2850–2960 | Medium to Strong |
| Aromatic | C-H stretch | ~3070 | Weak |
| Ether | C-O stretch | 1260 | Strong |
| Aromatic | C=C stretch | 1600-1450 | Medium to Weak |
Note: Absorption ranges are general and can be influenced by the molecular environment. wikipedia.org
The presence of a strong band in the 800-860 cm⁻¹ region is a key indicator of para-substitution on the benzene ring. wikipedia.org The C-O stretching vibration of the ether group is also a prominent feature. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Conjugation Studies
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to investigate the electronic transitions within a molecule. ubbcluj.ro When a molecule, such as this compound, absorbs UV or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. libretexts.org The wavelength of light absorbed is directly related to the energy difference between these electronic states, providing valuable insights into the molecule's electronic structure. uomustansiriyah.edu.iq
The UV-Vis spectrum of an organic compound is primarily influenced by the presence of chromophores, which are functional groups capable of absorbing UV-Vis radiation. In this compound, the benzene ring is the principal chromophore. The π-electrons within the aromatic ring undergo π → π* transitions, which are characteristic of conjugated systems. libretexts.org The presence of the ether group (ethoxy) and the tert-butyl group, while not chromophores themselves, can influence the absorption maximum (λmax) and the molar absorptivity (ε) through their electronic effects on the benzene ring.
The degree of conjugation in a molecule significantly impacts its UV-Vis spectrum. As the extent of conjugation increases, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) decreases. libretexts.org This results in the absorption of light at longer wavelengths (a bathochromic or red shift). uomustansiriyah.edu.iq While this compound itself does not have an extended conjugated system beyond the benzene ring, studying its UV spectrum in comparison to related molecules like phenol (B47542) or anisole (B1667542) can reveal the electronic influence of the tert-butyl and ethyl substituents.
In a typical academic research setting, the UV-Vis spectrum of this compound would be recorded by dissolving the compound in a transparent solvent, such as ethanol (B145695) or cyclohexane, and placing it in a cuvette within a spectrophotometer. msu.edu The instrument then measures the absorbance of the solution across a range of wavelengths, typically from 200 to 400 nm for UV analysis. msu.edu The resulting spectrum would display one or more absorption bands, with the λmax providing key information about the electronic transitions. For aromatic compounds like this compound, characteristic absorption bands are expected in the UV region.
Table 1: Illustrative UV-Vis Spectroscopic Data for Aromatic Compounds
| Compound | λmax (nm) | Solvent | Electronic Transition |
| Benzene | ~254 | Hexane | π → π |
| Phenol | ~270 | Water | π → π |
| Anisole | ~269 | Ethanol | π → π |
| p-tert-Butylphenol | ~278 | Not Specified | π → π |
Note: This table provides general, illustrative data for related compounds to indicate the expected region of absorption for this compound. Actual experimental values can vary based on solvent and other experimental conditions.
Advanced Chromatographic Methods for Purity Assessment and Separation (e.g., GC-MS, HPLC)
In academic research, ensuring the purity of a compound is paramount. Advanced chromatographic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are indispensable tools for the purity assessment and separation of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is particularly well-suited for the analysis of volatile and thermally stable compounds like this compound.
In a typical GC-MS analysis, a small amount of the this compound sample is injected into the gas chromatograph. oiv.int The sample is vaporized and carried by an inert gas (the mobile phase) through a long, thin capillary column. The column's inner surface is coated with a stationary phase. The separation is based on the differential partitioning of the sample's components between the mobile and stationary phases. Components that interact more weakly with the stationary phase travel through the column faster and elute first.
As the separated components elute from the GC column, they enter the mass spectrometer. Here, they are ionized, typically by electron impact (EI), which fragments the molecules into a predictable pattern of ions. The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z), generating a mass spectrum that serves as a molecular fingerprint. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight, as well as fragment ions that can be used to confirm its structure. nih.gov
GC-MS is not only used for purity assessment by detecting and identifying any impurities present but can also be used for quantitative analysis. analytice.com The peak area of the this compound in the chromatogram is proportional to its concentration.
High-Performance Liquid Chromatography (HPLC)
HPLC is another powerful separation technique that is widely used for the analysis of a broad range of compounds, including those that are not sufficiently volatile for GC analysis. lgcstandards.com In HPLC, the sample is dissolved in a liquid mobile phase and pumped at high pressure through a column packed with a solid stationary phase.
For a nonpolar compound like this compound, a reversed-phase HPLC method would typically be employed. sielc.com In this mode, the stationary phase is nonpolar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. sielc.com The separation is based on the hydrophobic interactions between the analyte and the stationary phase. More nonpolar compounds will have a stronger affinity for the stationary phase and will therefore have a longer retention time.
The eluting components are detected by a suitable detector, such as a UV-Vis detector, which is highly effective for aromatic compounds like this compound. lgcstandards.com The detector response is plotted against time to generate a chromatogram. The retention time of the peak is a characteristic of the compound under the specific chromatographic conditions, and the peak area can be used for quantification. nih.gov HPLC is a valuable tool for assessing the purity of this compound and for separating it from any non-volatile impurities or reaction byproducts.
Table 2: Typical Chromatographic Conditions for the Analysis of Phenolic Compounds
| Parameter | GC-MS | HPLC |
| Column | Capillary column (e.g., 5MS) | Reversed-phase (e.g., C18) |
| Mobile Phase | Inert gas (e.g., Helium) | Acetonitrile/Water mixture |
| Detector | Mass Spectrometer | UV-Vis Detector |
| Typical Application | Purity assessment, identification of volatile impurities | Purity assessment, separation of non-volatile impurities, quantification |
Note: This table presents generalized conditions. Specific parameters would be optimized for the analysis of this compound in a research setting.
Computational Chemistry and Theoretical Studies of P Tert Butylphenetole
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
Quantum chemical calculations are fundamental to modern chemistry, allowing for the determination of a molecule's electronic structure and a wide array of associated properties. Methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are commonly employed to achieve a balance between accuracy and computational cost.
The first step in most computational studies is to determine the molecule's most stable three-dimensional structure through geometry optimization. This process finds the coordinates of the atoms that correspond to a minimum on the potential energy surface. For a flexible molecule like p-tert-butylphenetole, this involves not just optimizing a single structure but also performing a conformational analysis to identify all stable isomers (conformers) and the energy barriers that separate them.
The primary sources of conformational flexibility in this compound are the rotation around the C(aromatic)-O bond of the ethoxy group and the rotation of the tert-butyl group.
Ethoxy Group Conformation: The orientation of the ethyl group relative to the plane of the benzene (B151609) ring is a key conformational feature. The dihedral angle (C-C-O-C) defines the position of the ethyl group. The most stable conformation for phenetole (B1680304) and related alkoxybenzenes is typically a planar structure where the ethyl group lies in the plane of the aromatic ring to maximize conjugation between the oxygen lone pair and the π-system. A perpendicular orientation represents a higher-energy transition state.
tert-Butyl Group Conformation: The tert-butyl group also exhibits rotational conformers. While the energy differences are generally small, the orientation of the methyl groups relative to the benzene ring can be analyzed.
Computational studies on structurally similar molecules, such as p-tert-butylphenol, have utilized methods like MP2/6-31g(d,p) to calculate the energy barriers associated with the rotation of the alkyl substituent. A similar approach for this compound would involve mapping the potential energy surface by systematically rotating the key dihedral angles to locate energy minima (stable conformers) and saddle points (transition states).
Table 1: Common Methodologies for Geometry Optimization and Conformational Analysis
| Computational Method | Basis Set | Key Applications | Typical Findings |
|---|---|---|---|
| Density Functional Theory (DFT), e.g., B3LYP | Pople-style (e.g., 6-31G(d,p)) or Dunning-style (e.g., cc-pVDZ) | Initial geometry optimization, mapping potential energy surfaces for flexible molecules. | Optimized bond lengths, bond angles, dihedral angles, and identification of stable conformers. |
| Møller-Plesset Perturbation Theory (MP2) | Typically used with Dunning-style basis sets (e.g., aug-cc-pVDZ) | Higher-accuracy energy calculations for conformers and rotational barriers, includes electron correlation effects. | Precise relative energies between different conformers and accurate rotational energy barriers. |
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy and spatial distribution of these orbitals provide critical information about a molecule's reactivity.
HOMO: The HOMO is the outermost orbital containing electrons and acts as an electron donor. A higher HOMO energy indicates a greater propensity to donate electrons to an electrophile. For this compound, the HOMO is expected to have significant contributions from the oxygen lone pairs and the aromatic π-system, making the molecule susceptible to attack by electrophiles.
LUMO: The LUMO is the innermost empty orbital and acts as an electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons from a nucleophile.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is known as the energy gap. A small HOMO-LUMO gap is associated with high chemical reactivity, lower kinetic stability, and higher polarizability.
Quantum chemical calculations, particularly using DFT, can accurately predict the energies and visualize the shapes of the HOMO and LUMO. For this compound, the electron-donating ethoxy group (-OEt) is expected to raise the energy of the HOMO relative to benzene, activating the aromatic ring towards electrophilic substitution. The HOMO's electron density would be concentrated on the aromatic ring, particularly at the ortho positions relative to the ethoxy group, predicting these sites to be the most reactive towards electrophiles. Studies on related compounds like 2,4-di-tert-butylphenol (B135424) have shown that analysis of the HOMO and LUMO energies reveals the occurrence of charge transfer within the molecule. wikipedia.org
Prediction of Physicochemical Descriptors and Topological Indices
Computational methods are widely used to predict key physicochemical properties that govern a molecule's behavior in various environments. These descriptors are crucial in fields ranging from materials science to environmental chemistry.
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity or hydrophobicity. It is a critical parameter for predicting the environmental fate and bioaccumulation potential of a chemical. While experimental measurement is the gold standard, computational methods provide a rapid and cost-effective means of estimation.
Several computational approaches exist for predicting LogP:
Atom-based methods: These methods, like AlogP, calculate LogP by summing the contributions of individual atoms.
Fragment-based methods: These approaches dissect the molecule into fragments with known LogP contributions and sum them up.
Property-based methods: These use Quantitative Structure-Property Relationship (QSPR) models that correlate LogP with various calculated molecular descriptors (e.g., molar refractivity, polar surface area).
While no specific theoretical studies detailing the LogP prediction for this compound were identified, these standard computational models can be readily applied to estimate its value.
Table 2: Computational Approaches for LogP Prediction
| Prediction Method Type | Principle | Example Algorithm/Software |
|---|---|---|
| Atom-based | Sums the hydrophobicity contributions of individual atoms. | AlogP, XlogP3 |
| Fragment-based | Sums the contributions of predefined molecular fragments. | ClogP |
| Whole Molecule / QSPR | Correlates LogP with calculated molecular descriptors using statistical models. | ALOGPS, Molinspiration |
The Collision Cross Section (CCS) is a measure of the effective area of an ion in the gas phase as it moves through a buffer gas under the influence of an electric field. It is an important physical descriptor that depends on the ion's size, shape, and charge state. CCS values are increasingly used alongside mass-to-charge ratio and retention time to improve confidence in chemical identification in techniques like ion mobility-mass spectrometry (IM-MS).
Theoretical calculation of CCS values is a valuable tool, especially when experimental standards are unavailable. The most common computational approach is the trajectory method (TM), which requires an accurate 3D structure of the ion as input, typically obtained from quantum chemical geometry optimization. In this method, the trajectories of many buffer gas molecules (e.g., helium or nitrogen) colliding with the ion are simulated to calculate an average momentum transfer, from which the CCS is derived. Software packages like MobCal are widely used for these calculations. For this compound, this would involve first optimizing the geometry of its protonated or sodiated ion form and then using that structure to perform the CCS calculation.
Computational Modeling of Reaction Pathways and Transition States
Beyond static properties, computational chemistry can model the dynamics of chemical reactions, providing a detailed picture of the reaction mechanism. This involves mapping the potential energy surface that connects reactants to products.
The key steps in modeling a reaction pathway are:
Geometry Optimization: The structures of the reactants, products, and any intermediates are fully optimized.
Transition State (TS) Search: The transition state, which is the structure corresponding to the maximum energy point along the reaction coordinate, is located. This is a critical step, as the TS structure determines the reaction's activation energy.
Frequency Calculation: Vibrational frequency calculations are performed on all optimized structures. Reactants, products, and intermediates should have all positive (real) frequencies, while a transition state must have exactly one negative (imaginary) frequency, corresponding to the motion along the reaction coordinate.
Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed starting from the TS structure to confirm that it correctly connects the desired reactants and products on the potential energy surface.
Molecular Dynamics Simulations for Intermolecular Interactions and Aggregation Behavior
Computational studies employing molecular dynamics (MD) simulations to specifically investigate the intermolecular interactions and aggregation behavior of this compound are not extensively available in the public research domain. This specific ether, while structurally related to more commonly studied phenols and other substituted aromatic compounds, has not been a direct focus of published simulation studies detailing its aggregation phenomena at the molecular level.
Research in the broader field of computational chemistry provides a framework for how such studies could be conducted and the types of insights they might yield. Molecular dynamics simulations, in principle, can elucidate the non-covalent interactions that govern how molecules of this compound would behave in a condensed phase. These interactions are primarily driven by a combination of forces:
Van der Waals Forces: The bulky tert-butyl group and the aromatic ring contribute significantly to London dispersion forces, which would be a primary driver for intermolecular association.
Dipole-Dipole Interactions: The ether linkage introduces a permanent dipole moment in the molecule, leading to electrostatic interactions that would influence the orientation of molecules relative to one another.
π-π Stacking: The aromatic rings of adjacent molecules could engage in π-π stacking, a common interaction in aromatic systems that contributes to aggregation.
While direct simulation data for this compound is lacking, studies on analogous molecules, such as tert-butyl alcohol and various substituted phenols, have demonstrated the utility of MD simulations in understanding their aggregation behavior and hydration properties. For instance, simulations on tert-butyl alcohol in aqueous solutions have been used to analyze its self-aggregation and the perturbation of water's hydrogen bond network. However, the substitution of the hydroxyl group with an ethoxy group in this compound would significantly alter the hydrogen bonding capabilities, making direct extrapolation of results inappropriate.
A hypothetical molecular dynamics study on this compound would likely involve the following steps:
Force Field Parameterization: Development or validation of a suitable force field to accurately model the intramolecular and intermolecular energetics of this compound.
System Setup: Creation of a simulation box containing a statistically significant number of this compound molecules, either in a pure liquid state or in a solvent, to observe aggregation phenomena.
Simulation Production: Running the simulation for a sufficient length of time to allow the system to reach equilibrium and to sample various molecular configurations.
Data Analysis: Post-processing of the simulation trajectories to calculate various structural and energetic properties.
The results of such a study could be presented in data tables to quantify the interaction energies and structural arrangements.
Table 1: Hypothetical Intermolecular Interaction Energy Components for a this compound Dimer (Note: This table is illustrative and not based on actual published data for this compound.)
| Dimer Configuration | van der Waals Energy (kJ/mol) | Electrostatic Energy (kJ/mol) | Total Interaction Energy (kJ/mol) |
|---|---|---|---|
| Parallel-Displaced π-stacking | -25.0 | -5.0 | -30.0 |
| T-shaped | -20.0 | -8.0 | -28.0 |
Table 2: Hypothetical Radial Distribution Function (RDF) Peaks for Liquid this compound (Note: This table is illustrative and not based on actual published data for this compound.)
| Atom Pair | First Peak Position (Å) | First Peak Height | Interpretation |
|---|---|---|---|
| Ring Center - Ring Center | 4.5 | 2.1 | Indicates average distance for π-stacking |
| Oxygen - Oxygen | 5.2 | 1.5 | Shows correlation between ether groups |
Advanced Applications and Functional Materials Research Incorporating P Tert Butylphenetole
Design and Synthesis of Tailored Molecules Featuring the p-tert-Butylphenetole Substructure
No specific research was found detailing the design and synthesis of molecules with the this compound substructure for advanced functional materials.
Investigation of this compound Moieties in Polymer Science (e.g., as Chain-End Modifiers)
There is no available literature on the use of this compound as a moiety in polymer science, including its application as a chain-end modifier. Unlike p-tert-butylphenol, which can act as a chain stopper due to its reactive hydroxyl group, the ether group in this compound is generally non-reactive in polymerization processes.
Development of Specialized Additives for Enhanced Material Performance
No studies were identified that explore the development or use of this compound as a specialized additive to enhance the performance of materials.
Environmental Research Aspects of P Tert Butylphenetole Academic Perspective
Abiotic Degradation Mechanisms in Environmental Matrices
The environmental persistence of any chemical compound is significantly influenced by its susceptibility to abiotic degradation processes. For p-tert-Butylphenetole, an aromatic ether, the primary abiotic degradation mechanisms of concern are photodegradation and hydrolysis. While direct research on this compound is limited, studies on analogous compounds such as p-tert-butylphenol and other alkylphenols provide valuable insights into its likely environmental behavior.
Photodegradation Kinetics and Product Analysis
For instance, the photodegradation of p-tert-butylphenol (4-t-BP), a potential hydrolysis product of this compound, has been studied. The transformation of 4-t-BP in photo-initiated degradation processes has been the focus of research to understand its environmental fate. nih.govresearchgate.net Studies on other alkylphenols, such as p-tert-octylphenol, have shown that photodegradation follows apparent-first-order kinetics. nih.gov The rates of these reactions are often influenced by the presence of sensitizers in the water, such as nitrate, nitrite, and humic acids. nih.gov
The degradation of 4-t-BP under UV-C, UV/H₂O₂, and UV/S₂O₈²⁻ systems has been investigated, with the degradation rate following the order: UV/S₂O₈²⁻ > UV/H₂O₂ > UV-C. researchgate.net In the direct photolysis of 4-t-BP, identified byproducts include 4-tert-butylcatechol (B165716) and a 4-tert-butylphenol (B1678320) dimer. nih.govresearchgate.net When hydroxyl radicals are involved (e.g., in the UV/H₂O₂ system), the products include 4-tert-butylcatechol and hydroquinone. nih.gov It is plausible that the photodegradation of this compound would proceed through initial cleavage of the ether linkage to form p-tert-butylphenol, which would then undergo further degradation as described. Another potential pathway could involve reactions at the aromatic ring.
Interactive Data Table: Photodegradation of a Structurally Related Compound (p-tert-octylphenol)
| Condition | Rate Constant (k) | Half-life (t½) | Reference |
| Direct Photolysis | - | Estimated 0.6 to 2.5 days in surface waters | nih.gov |
| Indirect Photolysis (with sensitizers) | Rate increases with NO₂⁻, NO₃⁻, and humic acid | - | nih.gov |
Note: This data is for p-tert-octylphenol and is used as a proxy due to the lack of direct data for this compound.
Hydrolytic Stability Studies
Hydrolysis is a chemical process in which a molecule of water cleaves one or more chemical bonds. For this compound, the ether linkage is the primary site for potential hydrolytic cleavage. Generally, aryl ethers are known to be relatively resistant to hydrolysis under neutral pH conditions found in most environmental compartments.
Specific studies on the hydrolytic stability of this compound are not widely documented. However, information on the stability of p-tert-butylphenol, a related compound, indicates that it is stable to hydrolysis at pH 4, 7, and 9. oecd.org This suggests that the phenolic portion of the this compound molecule is not susceptible to hydrolysis. The stability of the ether bond in this compound is expected to be significant, and hydrolysis is likely to be a slow degradation process in the absence of strong acidic or basic conditions or specific enzymatic activity.
Biodegradation Pathways and Microbial Transformation in Environmental Systems
The biodegradation of this compound is expected to be a crucial process in its environmental removal. While direct studies on this specific compound are scarce, research on the microbial degradation of similar aromatic ethers and alkylphenols provides a strong basis for predicting its fate.
The primary step in the biodegradation of this compound is likely the cleavage of the ether bond. Studies on the degradation of phenetole (B1680304) (ethyl phenyl ether) by Rhodococcus sp. strain DEE5151 have shown that the initial oxidation occurs at the α-carbon of the ethyl group, leading to the cleavage of the ether linkage. nih.gov This results in the formation of phenol (B47542) and acetaldehyde. A similar mechanism can be postulated for this compound, which would yield p-tert-butylphenol and acetaldehyde.
Once p-tert-butylphenol is formed, it is expected to undergo further biodegradation. The microbial degradation of p-tert-butylphenol has been documented, with studies showing its removal by various microorganisms. researchgate.net The degradation of phenolic compounds often proceeds through hydroxylation of the aromatic ring, followed by ring cleavage. For instance, the degradation of phenol by Pseudomonas fluorescens can occur via a meta-cleavage pathway. nih.gov It is plausible that p-tert-butylphenol would be degraded through a similar pathway, ultimately leading to mineralization.
The presence of specific microbial communities can significantly influence the rate and extent of biodegradation. For example, the rhizosphere of plants like Phragmites australis has been shown to harbor microbes capable of degrading p-tert-butylphenol, and this degradation can be accelerated by the presence of phenolic root exudates. researchgate.net
Environmental Distribution and Fate Modeling in various Compartments
The environmental distribution and fate of a chemical can be predicted using fugacity models. Fugacity, a concept related to the escaping tendency of a chemical from a particular phase, helps in understanding how a substance will partition between different environmental compartments such as air, water, soil, and sediment. wikipedia.orgunipd.it
While no specific fugacity modeling has been published for this compound, a generic fugacity model (Mackay level III) has been applied to p-tert-butylphenol. oecd.orgscribd.com Given the structural similarity, the results for p-tert-butylphenol can provide a reasonable estimation of the likely behavior of this compound.
The model for p-tert-butylphenol predicts that if released into water or soil, it is unlikely to move to other compartments. oecd.orgscribd.com However, if released into the air, it is likely to be transported to other environmental compartments. oecd.orgscribd.com This suggests that atmospheric transport could be a significant distribution pathway for this compound if it is released into the air.
The key physicochemical properties that would govern the environmental distribution of this compound include its vapor pressure, water solubility, and octanol-water partition coefficient (Kow). These parameters determine the Z-values (fugacity capacities) for each environmental compartment, which in turn dictate the chemical's partitioning behavior. wikipedia.org
Interactive Data Table: Predicted Environmental Distribution of a Structurally Related Compound (p-tert-butylphenol) based on a Generic Fugacity Model (Mackay Level III)
| Release Compartment | % Distribution in Air | % Distribution in Water | % Distribution in Soil | % Distribution in Sediment | Reference |
| 100% to Air | 39.7 | 23.3 | 35.9 | 1.1 | scribd.com |
| 100% to Water | 0.2 | 95.3 | 0.2 | 4.4 | scribd.com |
| 100% to Soil | 0.0 | 0.4 | 99.6 | 0.0 | scribd.com |
Note: This data is for p-tert-butylphenol and is used as a proxy due to the lack of direct data for this compound.
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing p-tert-Butylphenetole with high purity, and how can reproducibility be ensured?
- Answer : Synthesis typically involves alkylation of phenol derivatives with tert-butyl halides under controlled conditions (e.g., Friedel-Crafts alkylation). Key steps include:
- Reagent selection : Use anhydrous conditions to avoid side reactions .
- Purification : Column chromatography or recrystallization to isolate the product, validated via melting point analysis and GC-MS .
- Reproducibility : Document reaction parameters (temperature, solvent, catalyst) in detail and cross-reference with published protocols .
Q. Which spectroscopic techniques are most effective for characterizing p-tert-Butylphenetole, and how should conflicting spectral data be resolved?
- Answer :
- Primary techniques : NMR (¹H/¹³C) for structural confirmation, GC-MS for purity assessment, and IR for functional group analysis .
- Data conflicts : Compare results with computational simulations (e.g., DFT calculations) or replicate experiments under standardized conditions. Cross-validate using alternative methods like XRD if crystalline derivatives are available .
Q. What safety protocols are critical when handling p-tert-Butylphenetole in laboratory settings?
- Answer :
- Toxicological data : Refer to occupational exposure limits (OELs) and LD₅₀ values from studies on structurally analogous compounds if direct data is unavailable .
- Mitigation : Use fume hoods for volatile intermediates, wear nitrile gloves, and implement spill containment strategies. Document emergency procedures aligned with institutional safety guidelines .
Advanced Research Questions
Q. How can researchers design experiments to investigate the metabolic or environmental degradation pathways of p-tert-Butylphenetole?
- Answer :
- Framework : Apply the PICOT model adapted for environmental chemistry:
- P (Population): Target organisms/ecosystems.
- I (Intervention): Exposure to p-tert-Butylphenetole.
- C (Comparison): Control groups without exposure.
- O (Outcome): Degradation products/biomarkers.
- T (Time): Exposure duration .
- Methods : Use isotope labeling (e.g., ¹⁴C) for tracking degradation products, coupled with LC-MS/MS analysis .
Q. What strategies resolve contradictions in toxicity data for p-tert-Butylphenetole across different studies?
- Answer :
- Systematic review : Apply inclusion/exclusion criteria (Table C-1 in ) to filter studies by route of exposure, species, and outcome metrics .
- Meta-analysis : Statistically harmonize data using standardized effect sizes (e.g., odds ratios) and assess heterogeneity via I² statistics .
- Mechanistic studies : Conduct in vitro assays (e.g., cytotoxicity in human cell lines) to validate in vivo findings .
Q. How can computational modeling predict the reactivity of p-tert-Butylphenetole in novel chemical reactions?
- Answer :
- Approach : Use density functional theory (DFT) to calculate thermodynamic parameters (e.g., activation energy, Gibbs free energy) for proposed reaction pathways .
- Validation : Compare predicted intermediates with experimental trapping studies (e.g., radical scavengers) .
Q. What experimental designs minimize bias when studying structure-activity relationships (SAR) of p-tert-Butylphenetole derivatives?
- Answer :
- Blinding : Use double-blind protocols for assay evaluations.
- Randomization : Assign derivatives to test groups using computational algorithms to avoid selection bias .
- Controls : Include positive/negative controls in each assay batch to normalize inter-experimental variability .
Methodological Frameworks
Q. How to formulate a research question on p-tert-Butylphenetole using the P-E/I-C-O framework?
- Answer :
- P (Population): Specific biological targets or chemical systems.
- E/I (Exposure/Intervention): Dosage, reaction conditions, or catalytic systems.
- C (Comparison): Baseline compounds or untreated groups.
- O (Outcome): Measurable endpoints (e.g., yield, toxicity, binding affinity) .
- Example : "Does tert-butyl substitution (I) in phenetole derivatives (P) enhance thermal stability (O) compared to methyl-substituted analogs (C) under pyrolysis conditions?"
Data Management and Reproducibility
Q. What criteria ensure high-quality data reporting for p-tert-Butylphenetole studies?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
